molecular formula C9H9BrN2O B1445396 1H-Benzimidazole-2-methanol, 6-bromo-1-methyl- CAS No. 958863-32-6

1H-Benzimidazole-2-methanol, 6-bromo-1-methyl-

Cat. No. B1445396
M. Wt: 241.08 g/mol
InChI Key: GUVVIXRQUZWJQY-UHFFFAOYSA-N
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Description

“1H-Benzimidazole-2-methanol, 6-bromo-1-methyl-” is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol. It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed new benzimidazole derivatives and conducted extensive studies on their structural and spectroscopic properties. For instance, structural and spectroscopic studies on benzimidazole derivatives have been carried out using X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies aimed to understand the intermolecular interactions, such as hydrogen bonding and π-π interactions, which stabilize the crystal structure of these compounds. Theoretical studies, including DFT level calculations, have also been performed to predict ground state geometry, electronic structure, vibrational and NMR spectra (Saral, Özdamar, & Uçar, 2017).

Biological Activity

Benzimidazole and its analogues have shown significant biological activity. For example, N-alkyl derivatives of benzimidazole were synthesized and exhibited anti-helicase activity against enzymes of selected Flaviviridae, including hepatitis C virus (HCV), highlighting their potential as antiviral agents (Bretner et al., 2005).

Chemoselective Reduction

Research into the chemoselective reduction of benzimidazole derivatives has led to novel synthetic pathways. For instance, a study demonstrated the unexpected chemoselective reduction of the double bond in α-benzylthiobenzimidazoleacetonitriles by NaBH4, providing a new method for synthesizing benzimidazole derivatives with potential applications in medicinal chemistry and material science (Sadhu, Reddy, & Dubey, 2016).

Material Science and Catalysis

Benzimidazole derivatives have been utilized in material science and catalysis. For example, supercritical methanol has been used as a solvent and carbon source for the catalytic conversion of 1,2-diaminobenzenes to benzimidazoles, showcasing an environmentally friendly approach to synthesizing benzimidazoles with potential applications in various industries (Sun, Bottari, & Barta, 2015).

Synthesis and Optical Properties

The synthesis and investigation of the optical properties of benzimidazole derivatives and their metal complexes have been a topic of interest. For instance, novel benzimidazole derivatives and their zinc(II) complexes were synthesized, and their structural, optical, and magnetic properties were characterized, indicating potential applications in optoelectronic devices and magnetic materials (Burlov et al., 2016).

properties

IUPAC Name

(6-bromo-1-methylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVVIXRQUZWJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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